(1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid is a chiral compound with a cyclopropane ring substituted with an aminomethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the aminomethyl and carboxylic acid groups One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of robust catalysts can be employed to optimize the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Nucleophilic substitution reactions can be employed to replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its chiral nature allows for the investigation of stereoselective processes in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility in chemical transformations makes it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: This compound is structurally similar but lacks the carboxylic acid group.
(2S)-2-[3-(aminomethyl)phenyl]-3-{(S)-hydroxy[(1R)-2-methyl-1-{[(2-phenylethyl)sulfonyl]amino}propyl]phosphoryl}propanoic acid: Another related compound with additional functional groups.
Uniqueness
(1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups and chiral centers. This uniqueness allows it to participate in a wide range of chemical reactions and to interact with biological targets in a stereoselective manner, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
69160-57-2 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-,11+/m1/s1 |
InChI Key |
RKFHJXBVMPGLRG-KOLCDFICSA-N |
Isomeric SMILES |
C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)O)CN |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)CN |
Origin of Product |
United States |
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